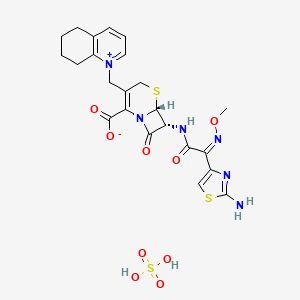

Cefquinome Sulfate

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHRXSGUROPGY-OFNLCGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118443-89-3, 84957-30-2 | |

| Record name | Cefquinome sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118443893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFQUINOME SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFQUINOME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3858K104DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Modeling of Cefquinome Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome Sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The antimicrobial efficacy of Cefquinome stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] This guide provides a detailed overview of the current knowledge on the crystal structure and molecular modeling of this compound, offering insights for further research and drug development.

Chemical and Physical Properties

This compound is the sulfate salt of Cefquinome. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H26N6O9S3 | [4][5] |

| Molecular Weight | 626.67 g/mol | [5] |

| Appearance | White or slightly yellow crystalline powder | [6] |

| Solubility | Soluble in DMSO | [5] |

| CAS Number | 118443-89-3 | [3][5] |

Crystal Structure of this compound

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. While the crystalline nature of this compound has been confirmed through powder X-ray diffraction (PXRD) in formulation studies, a detailed single-crystal X-ray diffraction analysis is not publicly available in the surveyed literature.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Studies on this compound formulations have utilized PXRD to confirm its crystalline state. However, these studies do not provide the detailed structural information that can be obtained from a full crystal structure determination.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following general protocol for single-crystal X-ray diffraction is recommended.

1. Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture.

-

Vapor diffusion method, where a solution of this compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

-

Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

-

The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction.

Molecular Modeling of this compound

Molecular modeling techniques are invaluable for understanding the mechanism of action of drugs at a molecular level. For this compound, these methods can elucidate its interaction with penicillin-binding proteins (PBPs), the key enzymes in bacterial cell wall synthesis.

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, acts by inhibiting the transpeptidase activity of PBPs. This inhibition occurs through the acylation of a serine residue in the active site of the PBP by the β-lactam ring of Cefquinome. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which ultimately leads to bacterial cell lysis and death.

The signaling pathway for Cefquinome's mechanism of action is depicted below.

Molecular Docking and Molecular Dynamics Simulation Protocol

1. Preparation of the Receptor and Ligand:

-

Receptor: Obtain the 3D structure of a relevant Penicillin-Binding Protein (e.g., PBP2a from Staphylococcus aureus) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand: Generate the 3D structure of Cefquinome and optimize its geometry using a suitable force field. Assign partial charges.

2. Molecular Docking:

-

Define the binding site on the PBP, typically centered on the active site serine residue.

-

Perform molecular docking using software such as AutoDock or Glide to predict the binding pose of Cefquinome within the PBP active site.

-

Analyze the docking results to identify the most favorable binding poses based on scoring functions, which estimate the binding affinity.

3. Molecular Dynamics (MD) Simulation:

-

Take the best-ranked docked complex of PBP and Cefquinome as the starting structure for an MD simulation.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to physiological temperature and equilibrate it.

-

Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

-

Analyze the trajectory to assess the stability of the binding and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

A logical workflow for the computational analysis of this compound is presented below.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from the literature.

Pharmacokinetic Parameters of Cefquinome

| Parameter | Species | Dose & Route | Value | Reference |

| t1/2β (Elimination half-life) | Foals | 1 mg/kg IV | 2.35 h | [7] |

| Foals | 1 mg/kg IM | 4.16 h | [7] | |

| Rabbits | 18 mg/kg IM (solution) | 8.752 ± 0.846 h | [8] | |

| Rabbits | 18 mg/kg IM (liposome) | 16.503 ± 1.275 h | [8] | |

| Cmax (Peak concentration) | Foals | 1 mg/kg IM | 0.89 µg/mL | [7] |

| Tmax (Time to peak concentration) | Foals | 1 mg/kg IM | 2.16 h | [7] |

| AUC0–last (Area under the curve) | Foals | 1 mg/kg IV | 12.33 µg·h/mL | [7] |

| Foals | 1 mg/kg IM | 5.41 µg·h/mL | [7] | |

| Rabbits | 18 mg/kg IM (solution) | 49.582 ± 9.173 (mg·h)/L | [8] | |

| Rabbits | 18 mg/kg IM (liposome) | 138.727 ± 11.034 (mg·h)/L | [8] | |

| F (Bioavailability) | Foals | 1 mg/kg IM | 43.86% | [7] |

Minimum Inhibitory Concentrations (MICs) of Cefquinome

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Salmonella spp. | 0.06-0.5 | [7] |

| E. coli | 0.015-0.5 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 1-16 | [7] |

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound's crystal structure and molecular modeling. While detailed experimental data on its single-crystal structure and specific binding energetics with PBPs are yet to be published, this document outlines the established methodologies and workflows for researchers to pursue these investigations. The provided quantitative data and mechanistic diagrams serve as a valuable resource for scientists and professionals in the field of veterinary drug development. Further research in these areas will undoubtedly contribute to the optimization of Cefquinome's therapeutic applications and the development of new, more effective cephalosporin antibiotics.

References

- 1. Preparation of this compound Proliposome and its Pharmacokinetics in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. toku-e.com [toku-e.com]

- 4. This compound | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound CAS:118443-89-3 - Highland (Shandong) Pharmaceutical Technology Co.Ltd. [highlandpharmachem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

Cefquinome Sulfate's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin for veterinary use, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of Cefquinome Sulfate's interaction with PBPs. While specific quantitative binding affinity data (IC50 values) for Cefquinome remains limited in publicly available literature, this document outlines the established experimental protocols for determining such affinities, details the peptidoglycan synthesis pathway targeted by Cefquinome, and presents a generalized workflow for assessing antibiotic-PBP interactions.

Introduction to Cefquinome and Penicillin-Binding Proteins

Cefquinome is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the acylation of PBPs, which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis. By inhibiting the transpeptidase activity of PBPs, Cefquinome disrupts cell wall formation, leading to bacterial cell death.

The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial spectrum and efficacy. Different bacterial species possess a variety of PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. Therefore, understanding the binding affinity of Cefquinome to various PBPs is crucial for predicting its effectiveness against different pathogens.

Quantitative Binding Affinity of Cephalosporins to Penicillin-Binding Proteins

Table 1: IC50 Values (μg/mL) of Various Cephalosporins for PBPs in Escherichia coli [1][2]

| Cephalosporin | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |

| Cefepime | 1.1 | >100 | 0.5 | 0.5 | >100 | >100 |

| Cefpirome | 4.0 | >100 | 11 | 0.4 | >100 | >100 |

| Cefaclidine | 1.8 | >100 | 12 | 0.3 | >100 | >100 |

Table 2: IC50 Values (μg/mL) of Ceftaroline for PBPs in Staphylococcus aureus and Streptococcus pneumoniae [3]

| Organism | Strain | PBP1 | PBP2 | PBP2a (MRSA) | PBP3 | PBP4 | PBP1a (S.p.) | PBP2b (S.p.) | PBP2x (S.p.) |

| S. aureus | MSSA | ≤0.5 | ≤0.5 | - | ≤0.5 | >8 | - | - | - |

| S. aureus | MRSA | ≤1 | ≤1 | ≤1 | ≤1 | >8 | - | - | - |

| S. pneumoniae | Pen-Susc | - | - | - | - | - | >4 | >4 | 0.1-1 |

| S. pneumoniae | Pen-Res | - | - | - | - | - | 0.125-0.25 | 0.5-4 | 0.1-1 |

Note: The data presented are for comparative purposes to demonstrate the range of binding affinities for cephalosporins. Specific values for this compound are not available in the cited sources.

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of this compound to PBPs is typically determined using competitive binding assays. These assays measure the ability of Cefquinome to compete with a labeled ligand (e.g., radiolabeled penicillin or a fluorescent β-lactam analog) for binding to PBPs.

Competitive Radioligand Binding Assay

This method involves the use of a radiolabeled β-lactam, such as [³H]benzylpenicillin, to label the PBPs.

Protocol:

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cells are then lysed using methods such as sonication or French press.

-

The cell lysate is subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.

-

The membrane pellet is washed and resuspended in a suitable buffer.

-

-

Competition Assay:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

-

A constant, saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) is then added to the mixture and incubated for a further period (e.g., 10 minutes at 37°C) to label the PBPs not bound by Cefquinome.

-

The reaction is stopped by the addition of an excess of unlabeled penicillin.

-

-

Detection and Quantification:

-

The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then subjected to fluorography to visualize the radiolabeled PBPs.

-

The intensity of the bands corresponding to each PBP is quantified using densitometry.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin to a specific PBP is determined and reported as the IC50 value.

-

Fluorescent β-Lactam Competition Assay

This method utilizes a fluorescently labeled β-lactam analog, such as Bocillin-FL (a fluorescent derivative of penicillin), as the reporter ligand.

Protocol:

-

Whole-Cell Labeling or Membrane Preparation: This assay can be performed with either whole bacterial cells or isolated membranes, prepared as described in the radioligand binding assay.

-

Competition Assay:

-

Whole cells or membrane preparations are incubated with a range of concentrations of this compound for a defined period.

-

A fixed concentration of a fluorescent β-lactam probe is then added and incubated to label the available PBPs.

-

-

Detection and Quantification:

-

For whole-cell assays, after washing to remove unbound probe, the cells can be analyzed by flow cytometry or the labeled proteins can be visualized after cell lysis and SDS-PAGE.

-

For membrane assays, the proteins are separated by SDS-PAGE.

-

The fluorescently labeled PBPs in the gel are visualized using a fluorescence scanner.

-

-

Data Analysis:

-

The fluorescence intensity of each PBP band is quantified.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence signal for a specific PBP.

-

Signaling Pathways and Experimental Workflows

Peptidoglycan Biosynthesis Pathway and Inhibition by Cefquinome

Cefquinome, like other β-lactam antibiotics, targets the final stage of peptidoglycan biosynthesis, specifically the transpeptidation reaction. The following diagram illustrates the key steps in this pathway and the point of inhibition by Cefquinome.

Inhibition of Peptidoglycan Synthesis by Cefquinome.

Experimental Workflow for PBP Binding Affinity Assay

The following diagram outlines the logical steps involved in determining the binding affinity of an antibiotic like Cefquinome to bacterial PBPs using a competitive assay.

Workflow for PBP Binding Affinity Determination.

Conclusion

This compound is a potent cephalosporin that targets bacterial cell wall synthesis through the inhibition of penicillin-binding proteins. While specific quantitative data on its binding affinity to a wide array of PBPs is not extensively documented in public sources, the experimental methodologies for determining these crucial parameters are well-established. The competitive radioligand and fluorescent binding assays provide robust frameworks for quantifying the IC50 values of Cefquinome against various PBPs. A deeper understanding of these binding affinities will further elucidate the spectrum of activity of Cefquinome and aid in the development of future antimicrobial strategies. Further research to generate and publish specific IC50 values for Cefquinome against a panel of PBPs from clinically relevant pathogens is highly encouraged.

References

- 1. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Cefquinome Sulfate's Efficacy Against ESBL-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant and growing challenge in both human and veterinary medicine. These organisms possess the ability to hydrolyze and inactivate a broad range of β-lactam antibiotics, including third-generation cephalosporins, limiting therapeutic options. Cefquinome, a fourth-generation cephalosporin approved for veterinary use, has demonstrated a notable degree of stability against many β-lactamases, making it a subject of considerable interest for its potential activity against these resistant pathogens.[1][2] This technical guide provides an in-depth analysis of the in vitro and in vivo activity of Cefquinome Sulfate against ESBL-producing bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action and Resistance

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

The primary mechanism of resistance in ESBL-producing bacteria is the enzymatic degradation of the β-lactam ring by ESBLs, such as TEM, SHV, and CTX-M types.[4][5] Cefquinome's molecular structure, featuring a bicyclic pyridinium group at the C-3 position, provides it with high stability against hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases.[2] However, its stability is not absolute, and certain ESBL variants can hydrolyze Cefquinome.[6]

Caption: Mechanism of Cefquinome action and ESBL resistance.

Quantitative In Vitro Activity

The in vitro efficacy of Cefquinome against ESBL-producing bacteria is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Distribution of this compound against ESBL-Producing Escherichia coli

| Isolate Origin | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Clinical (UK) | 35 (ESBL-positive) | Not specified | Not specified | >32 | [7] |

| Feline (China) | 42 (ESBL-positive) | Not specified | Not specified | >64 | [8] |

| Veterinary | 5 | 0.031 - 1.00 | Not specified | Not specified | [1] |

Note: A study on feline-origin ESBL E. coli in China reported an 85% resistance rate to Cefquinome.[8] Another UK study on clinical ESBL-producing E. coli isolates found 68.5% to be resistant to Cefquinome.[7]

Table 2: MIC Distribution of this compound against ESBL-Producing Klebsiella pneumoniae

| Isolate Origin | Number of Isolates | MIC (µg/mL) | Reference |

| Veterinary | 1 (ESBL-positive) | ≤ 0.125 | [9] |

In Vivo Efficacy

In vivo studies, often conducted in neutropenic mouse thigh infection models, provide crucial insights into the pharmacokinetics and pharmacodynamics (PK/PD) of Cefquinome against ESBL-producing pathogens. The key PK/PD parameter for cephalosporins is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

Table 3: In Vivo Activity of Cefquinome against ESBL-Producing Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model

| PK/PD Parameter | Value | Efficacy Target | Reference |

| %fT > MIC | 20.07% | Net bacterial stasis | [10] |

| %fT > MIC | 29.57% | 1-log₁₀ kill | [10] |

| %fT > MIC | 55.12% | 2-log₁₀ kill | [10] |

Table 4: In Vivo Activity of Cefquinome against Escherichia coli in a Neutropenic Mouse Thigh Model

| PK/PD Parameter | Value | Efficacy Target | Reference |

| %fT > MIC | 28.01% ± 2.27% | Net bacterial stasis | [1] |

| %fT > MIC | 37.23% ± 4.05% | 1-log₁₀ CFU reduction | [1] |

| %fT > MIC | 51.69% ± 9.72% | 2-log₁₀ CFU reduction | [1] |

These in vivo studies suggest that achieving a %fT > MIC of approximately 50-60% is associated with a significant bactericidal effect against these ESBL-producing pathogens.[1][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for MIC determination based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[11][12][13][14]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Broth Microdilution: The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth. Serial twofold dilutions of this compound are prepared in the wells.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents.

Caption: Workflow for the neutropenic mouse thigh infection model.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This allows for the assessment of the antimicrobial agent's efficacy without interference from the host's immune system.

-

Infection: A defined inoculum of the ESBL-producing bacterial strain is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, treatment with this compound is initiated. Different dosing regimens (e.g., varying doses and frequencies) are typically evaluated.[10]

-

Sample Collection and Processing: At various time points after the initiation of therapy, mice are euthanized, and the infected thigh muscles are aseptically removed.

-

Bacterial Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

-

Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the serum concentration of Cefquinome, allowing for the calculation of pharmacokinetic parameters.

-

Pharmacodynamic Analysis: The change in bacterial density in the thighs over time is correlated with the pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy (e.g., %fT > MIC).[1][10]

Conclusion

This compound demonstrates significant in vitro and in vivo activity against a range of ESBL-producing Enterobacteriaceae. Its stability against many common β-lactamases allows it to maintain efficacy where other cephalosporins may fail.[1][6] Pharmacodynamic studies have established that the %fT > MIC is the key parameter driving its bactericidal effects, with a target of 50-60% being associated with significant bacterial reduction in animal models.[1][10] However, the emergence of Cefquinome-resistant ESBL strains highlights the importance of ongoing surveillance and prudent use.[7][8] The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat the threat of antimicrobial resistance.

References

- 1. In Vivo Activity of Cefquinome against Escherichia coli in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ex Vivo Pharmacokinetic/Pharmacodynamic Integration Model of Cefquinome Against Escherichia coli in Foals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of cefquinome, a new cephalosporin, compared with other cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multidrug-Resistant ESBL-Producing E. coli in Clinical Samples from the UK [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Activity of cefquinome against extended-spectrum β-lactamase-producing Klebsiella pneumoniae in neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. EUCAST: SOPs [eucast.org]

- 14. researchgate.net [researchgate.net]

The Zwitterionic Character of Cefquinome Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, exhibits a complex acid-base chemistry owing to its molecular structure. This technical guide delves into the zwitterionic properties of this compound, a critical aspect influencing its solubility, stability, and pharmacokinetic profile. Understanding these characteristics is paramount for formulation development, analytical method design, and predicting its behavior in biological systems.

Cefquinome's structure incorporates multiple ionizable functional groups: a carboxylic acid, an aminothiazole ring, and a quaternary ammonium group. This combination confers its zwitterionic nature, meaning the molecule can carry both positive and negative charges simultaneously, depending on the pH of the surrounding environment.

Physicochemical Properties of this compound

The zwitterionic character of this compound dictates its physicochemical properties. The ionization state of the molecule changes with pH, which in turn affects its solubility and lipophilicity.

Data on Ionization and Solubility

While a definitive isoelectric point (pI) for this compound is not explicitly reported in the literature, its zwitterionic properties are evident from the presence of multiple acidic and basic centers. The pKa values, which represent the pH at which a specific functional group is 50% ionized, are crucial for understanding its charge profile across a pH range.

One study determined a pKa of 3.85 ± 0.5 for Cefquinome using capillary electrophoresis[1]. Another source indicates a pKa range of 2.51 to 2.91 for the carboxylic acid group[2]. Furthermore, research has been conducted to determine the three pKa values of this compound, confirming the presence of multiple ionizable groups, though the specific values were not detailed in the available abstract[3]. The presence of the permanently positively charged quaternary ammonium group and the ionizable aminothiazole and carboxyl groups underpins its zwitterionic behavior.

The solubility of this compound is intrinsically linked to its ionization state and, therefore, to the pH of the medium.

| Property | Value / Observation |

| pKa (Carboxylic Acid) | 2.51 - 2.91[2], 3.85 ± 0.5[1] |

| Solubility in Water | Soluble[4]. |

| Solubility in Organic Solvents | Soluble in dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO); slightly soluble in methanol[4][5]. |

| Solubility in Buffers | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer[5]. A solubility of approximately 0.2 mg/ml is reported in a 1:4 solution of DMSO:PBS (pH 7.2)[5]. |

| pH-dependent Stability | This compound demonstrates good stability at pH 6.5 and 7.4.[1] However, its degradation is faster and more pronounced in alkaline environments (e.g., pH 9.0) compared to acidic conditions[6]. The best stability conditions reported are pH 6.8 and 4°C[6]. |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on precise analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

Determination of pKa by Capillary Zone Electrophoresis (CZE)

This method is based on measuring the electrophoretic mobility of the analyte as a function of pH.

Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV detector.

-

Uncoated fused-silica capillary.

Reagents:

-

Buffer solutions of varying pH.

-

This compound standard solution.

Procedure:

-

Prepare a series of background electrolytes (buffers) with different pH values.

-

Condition the capillary by flushing with appropriate solutions (e.g., 0.1 M NaOH, water, and the respective running buffer).

-

Inject a sample of the this compound solution into the capillary.

-

Apply a voltage and record the migration time of the analyte at a specific wavelength (e.g., 270 nm).

-

Calculate the effective electrophoretic mobility (μ_eff_) at each pH.

-

Plot the effective electrophoretic mobility against the pH of the buffer.

-

The pKa value is determined by fitting the data to a sigmoidal curve, where the pKa corresponds to the pH at the inflection point of the curve.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method is employed to quantify the concentration of this compound over time under different pH and temperature conditions to assess its stability.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Phosphate buffer, HPLC grade.

-

This compound standard solution.

Procedure:

-

Prepare solutions of this compound in buffers of different pH values (e.g., ranging from acidic to alkaline).

-

Incubate the solutions at various temperatures.

-

At specified time intervals, withdraw an aliquot from each solution.

-

Inject the sample into the HPLC system.

-

Perform the chromatographic separation using a mobile phase, for instance, a mixture of acetonitrile and phosphate buffer (e.g., 10:90 v/v) at a constant flow rate[7].

-

Detect the analyte at a suitable wavelength (e.g., 270 nm)[8].

-

Quantify the peak area of this compound to determine its concentration.

-

The degradation rate can be calculated by monitoring the decrease in concentration over time.

Visualizing Zwitterionic Properties and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the zwitterionic nature of this compound and the workflow for its stability analysis.

Caption: Ionization states of this compound at different pH levels.

Caption: Experimental workflow for HPLC-based stability studies of this compound.

Conclusion

The zwitterionic nature of this compound is a defining feature that governs its behavior in both in vitro and in vivo settings. A thorough understanding of its pKa values and pH-dependent solubility and stability is essential for the successful development of robust and effective veterinary drug products. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique physicochemical properties of this important antibiotic.

References

- 1. brieflands.com [brieflands.com]

- 2. Dose Assessment of Cefquinome by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ijper.org [ijper.org]

- 7. This compound | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Oily Nanosuspension Designed for Improving its Bioavailability in the Treatment of Veterinary Infections - PMC [pmc.ncbi.nlm.nih.gov]

Cefquinome Sulfate Degradation: A Technical Guide to Products and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cefquinome Sulfate and its Stability

Cefquinome is a β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its chemical structure, like other cephalosporins, is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. The stability of this compound is significantly influenced by pH, temperature, and light.[2][3][4] Alkaline conditions and elevated temperatures, in particular, accelerate its degradation.[2][5] Understanding the degradation profile of this compound is crucial for ensuring its therapeutic efficacy and safety.

Degradation Products of this compound

Forced degradation studies are essential to identify potential degradation products that may form under stress conditions.

Identified Degradation Products

Under various stress conditions, this compound primarily degrades into two major isomers:

-

E-isomer of Cefquinome : This isomer is formed through a change in the stereochemistry at the C-7 side chain.[6][7]

-

Δ³-isomer of Cefquinome : This isomer results from the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.[6][7]

The formation of these isomers has been confirmed through UPLC-Q-Orbitrap MS analysis.[6]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of this compound degradation under various stress conditions as reported in a stability-indicating HPLC method study.[8]

| Stress Condition | Parameters | % Degradation of this compound |

| Acidic Hydrolysis | 0.1 M HCl | 8.2% |

| Basic Hydrolysis | 0.1 M NaOH | 75.0% |

| Oxidation | 3% H₂O₂ | 92.4% |

| Thermal Degradation | 373 K (100 °C) for 1 week | Not specified, but degradation observed |

| Photodegradation | Sunlight exposure for 48 hours | Significant degradation observed[3] |

Bioactivity of this compound and its Degradation Products

The formation of degradation products can significantly impact the therapeutic efficacy and safety profile of this compound.

Antibacterial Activity

Studies have indicated that the degradation products of Cefquinome exhibit lower antibacterial activity compared to the parent drug.[6][7][9] However, specific Minimum Inhibitory Concentration (MIC) values for the isolated E-isomer and Δ³-isomer against various bacterial strains are not available in the reviewed literature. For comparative purposes, the following table presents the MIC values of the parent compound, Cefquinome, against a range of relevant veterinary pathogens.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus suis | 0.06 | 0.25 | [10] |

| Haemophilus parasuis | 0.125 | 1 | [11] |

| Staphylococcus aureus (mastitis isolates) | 0.5 | 0.5 | [12] |

| Escherichia coli (uterine infections) | < 0.06 | < 0.06 | [13] |

| Actinobacillus equuli | - | 0.016 | [14] |

| Enterobacteriaceae | - | 0.125 | [14] |

Toxicity Profile

There is a potential for increased toxicity with the formation of degradation products. It has been suggested that the E-isomer of Cefquinome warrants closer toxicological evaluation.[6][7][9] However, specific quantitative cytotoxicity data, such as IC50 values for the E-isomer and Δ³-isomer on various cell lines, are not currently available in the published literature. The potential for toxicity may be linked to the altered three-dimensional structure of the degradation products.[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound degradation and the assessment of bioactivity.

Stability-Indicating HPLC Method for this compound[3][8]

This method is designed to separate and quantify this compound in the presence of its degradation products.

-

Instrumentation : High-Performance Liquid Chromatograph with a UV-VIS detector.

-

Column : LiChroCART RP-18 (5 µm particle size, 125 mm x 4 mm).

-

Mobile Phase : A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 268 nm.

-

Sample Preparation for Forced Degradation Studies :

-

Acidic Degradation : Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M HCl and incubate at 313 K. Withdraw samples at specified time intervals and immediately cool.

-

Basic Degradation : Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M NaOH and incubate at 313 K. Withdraw samples at specified time intervals and immediately cool.

-

Oxidative Degradation : Dissolve 5.0 mg of this compound in 5.0 mL of the mobile phase, add 20.0 mL of 3% H₂O₂ solution, and keep at room temperature.

-

Thermal Degradation : Place 5.0 mg of this compound in a vial at 373 K for one week.

-

Photodegradation : Expose 5.0 mg of this compound to sunlight for 48 hours.

-

LC-MS/MS Method for Identification and Quantification of Degradation Products[15]

This method is suitable for the identification and quantification of Cefquinome and its degradation products in complex matrices.

-

Instrumentation : Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Column : Zorbax Eclipse plus C18 (100 x 2.1 mm i.d.).

-

Mobile Phase :

-

A: 0.1% (v/v) formic acid and 2mM ammonium formate in H₂O.

-

B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution : A linear gradient is typically used to separate the parent drug from its more or less polar degradation products.

-

Mass Spectrometry Parameters :

-

Ionization Mode : Electrospray Ionization (ESI) positive mode.

-

Monitored Transitions (SRM mode) :

-

Cefquinome: m/z 529.0 → 134.0 (quantification), 396.3.

-

The transitions for the E-isomer and Δ³-isomer would be the same as the parent compound (m/z 529.0) but they would be separated chromatographically.

-

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the antibacterial efficacy of a compound.

-

Preparation of Bacterial Inoculum : Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds : Prepare a stock solution of this compound and its isolated degradation products. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the viability of cells after exposure to a test compound.

-

Cell Culture : Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Preparation of Test Compounds : Prepare a range of concentrations of this compound and its degradation products in the cell culture medium.

-

Exposure : Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

-

Incubation : Incubate the cells with the test compounds for a defined period (e.g., 24 hours).

-

Neutral Red Staining : Remove the treatment medium and add a medium containing neutral red dye. Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

-

Dye Extraction : Wash the cells and then add a destaining solution to extract the dye from the lysosomes of viable cells.

-

Quantification : Measure the absorbance of the extracted dye using a microplate reader. The amount of dye retained is proportional to the number of viable cells.

-

Calculation of IC50 : The IC50 value (the concentration that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Major degradation pathways of this compound under stress conditions.

Caption: Workflow for the analysis of this compound degradation products.

References

- 1. Antibacterial activities in vitro and in vivo and pharmacokinetics of cefquinome (HR 111V), a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of stability-indicating methods for cefquinome sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irjpms.com [irjpms.com]

- 6. Frontiers | Environmental fate of cefquinome: Adsorption and degradation [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Activity of Cefquinome against Escherichia coli in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Pharmacokinetics/Pharmacodynamics of Cefquinome in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cobactan MIC values [cobactan.com]

- 14. researchgate.net [researchgate.net]

Cefquinome Sulfate Resistance: A Technical Guide to Gene Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed for veterinary use, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, the emergence of bacterial resistance to cefquinome poses a significant threat to its therapeutic efficacy. Understanding the genetic determinants of this resistance is paramount for the development of strategies to combat its spread and for the design of novel antimicrobial agents. This technical guide provides a comprehensive overview of the methodologies employed in the identification and characterization of cefquinome sulfate resistance genes.

The molecular mechanisms of bacterial resistance to β-lactam antibiotics, including cefquinome, are diverse. They primarily include the production of β-lactamase enzymes that inactivate the drug, alterations in the drug target (penicillin-binding proteins or PBPs), reduced drug permeability due to changes in the outer membrane, and active efflux of the drug from the bacterial cell.[3][4][5] The identification of the specific genes conferring resistance is a critical step in understanding these mechanisms.

Core Methodologies for Resistance Gene Identification

The identification of cefquinome resistance genes involves a combination of phenotypic and genotypic approaches. A typical workflow begins with the isolation of cefquinome-resistant bacterial strains, followed by molecular techniques to pinpoint the genetic basis of resistance.

Experimental Workflow for Cefquinome Resistance Gene Identification

Caption: A typical experimental workflow for the identification and confirmation of cefquinome resistance genes.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (AST) and Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the level of resistance of a bacterial isolate to this compound.

Protocol:

-

Broth Microdilution: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of cefquinome that completely inhibits visible bacterial growth.[6]

-

-

Disk Diffusion (Kirby-Bauer Test): This method provides a qualitative assessment of susceptibility.

-

Spread a standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Apply a paper disk impregnated with a specific concentration of cefquinome.

-

Incubate at 35-37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition around the disk and interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints.

-

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

Objective: To identify known and novel resistance genes within the genome of a cefquinome-resistant bacterium.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.

-

Library Preparation: Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

-

Sequencing: Perform high-throughput sequencing using platforms such as Illumina or PacBio.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Genome Assembly: Assemble the reads into a draft or complete genome sequence.

-

Gene Prediction and Annotation: Identify potential open reading frames (ORFs) and annotate them.

-

Resistance Gene Identification: Compare the predicted protein sequences against comprehensive antibiotic resistance gene databases like the Comprehensive Antibiotic Resistance Database (CARD) using tools like the Resistance Gene Identifier (RGI).[7]

-

Functional Characterization of Candidate Resistance Genes

Objective: To confirm that a candidate gene identified through WGS is directly responsible for cefquinome resistance.

Protocol:

-

Gene Cloning:

-

Amplify the candidate resistance gene from the genomic DNA of the resistant strain using PCR with primers that include restriction sites.

-

Digest both the PCR product and a suitable expression vector (e.g., pZE21) with the corresponding restriction enzymes.

-

Ligate the gene into the expression vector.

-

-

Transformation: Transform a susceptible host strain (e.g., E. coli TOP10) with the ligation mixture.

-

Selection and Expression: Select for transformants on agar plates containing an appropriate antibiotic for plasmid selection. Induce the expression of the cloned gene if the vector contains an inducible promoter.

-

Phenotypic Confirmation:

-

Perform MIC determination for cefquinome on the transformed strain carrying the candidate gene and a control strain with an empty vector.

-

A significant increase in the MIC for the strain expressing the candidate gene confirms its role in conferring cefquinome resistance.[8]

-

Data Presentation: Quantitative Analysis of Resistance

The following tables present hypothetical but representative data that would be generated during the characterization of a novel cefquinome resistance gene, cefR.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Genotype | Cefquinome MIC (µg/mL) |

| E. coli ATCC 25922 | Wild-type (Susceptible) | 0.25 |

| E. coli Cq-R1 | Wild-type, Cefquinome-Resistant Isolate | 32 |

| E. coli TOP10 (pZE21) | Susceptible Host with Empty Vector | 0.25 |

| E. coli TOP10 (pZE21-cefR) | Susceptible Host with Cloned cefR | 16 |

Table 2: Genetic Characteristics of Identified Cefquinome Resistance Gene cefR

| Gene Name | Putative Function | Homology to Known Genes | Location |

| cefR | β-lactamase | 45% identity to Class C β-lactamases | Plasmid |

Visualization of Molecular Mechanisms

Hypothetical Signaling Pathway for cefR Expression

In some cases, the expression of a resistance gene may be regulated by a signaling pathway that is activated in the presence of the antibiotic.

Caption: A hypothetical two-component system regulating the expression of the cefR resistance gene.

Logical Relationship: Gene Identification to Characterization

The process of moving from identifying a potential resistance gene to fully characterizing its function and mechanism follows a logical progression.

Caption: The logical flow from initial gene identification to its application in drug development.

Conclusion

The identification and characterization of this compound resistance genes are critical for surveillance, clinical management of resistant infections, and the development of next-generation antimicrobial therapies. The integration of phenotypic methods with advanced molecular techniques such as whole-genome sequencing provides a powerful approach to unraveling the genetic basis of resistance. Functional validation through cloning and expression is the gold standard for confirming the role of a specific gene in conferring resistance. The methodologies and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to address the growing challenge of cefquinome resistance. Transcriptome analysis, such as RNA-seq, can also provide valuable insights into the regulatory networks and the broader cellular response to cefquinome, revealing additional resistance mechanisms like the upregulation of efflux pumps and modifications of penicillin-binding proteins.[9][10]

References

- 1. Review on the Characteristic, Properties and Analytical Methods of Cefquinomesulphate: ß-lactam Veterinary Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring molecular mechanisms of drug resistance in bacteria and progressions in CRISPR/Cas9-based genome expurgation solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idosi.org [idosi.org]

- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating antimicrobial resistance genes in probiotic products for companion animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Cloning and Characterization of Antibiotic Resistance Genes from the Chicken Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-seq-based transcriptome analysis of a cefquinome-treated, highly resistant, and virulent MRSA strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cefquinome Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure of Cefquinome Sulfate

Cefquinome is a β-lactam antibiotic characterized by a bicyclic cephem core, an aminothiazolyl methoxyimino acetyl side chain, and a quaternary 5,6,7,8-tetrahydroquinolinium moiety.[1][2] The sulfate salt enhances its solubility and stability.[2] Understanding this complex structure is fundamental to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments. The following table summarizes the anticipated chemical shifts (δ) for the key protons. These are estimated values based on typical ranges for similar functional groups in related cephalosporin structures. The exact shifts will be dependent on the solvent and experimental conditions.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | A sharp singlet corresponding to the three equivalent protons of the methoxy group. |

| Thiazole H | ~6.8 - 7.0 | Singlet | The single proton on the aminothiazole ring. |

| β-lactam H (H-6, H-7) | ~5.0 - 6.0 | Doublets | These protons are adjacent and will show coupling to each other. |

| Methylene adjacent to sulfur (-CH₂-S-) | ~3.0 - 3.6 | Multiplet | Protons on the carbon adjacent to the sulfur in the cephem ring. |

| Tetrahydroquinolinium protons | ~2.0 - 4.5 and ~7.0 - 8.5 | Multiplets | A complex series of signals for the aliphatic and aromatic protons of the quinolinium group. |

| Aminothiazole -NH₂ | ~7.2 - 7.5 | Broad Singlet | The chemical shift can vary and the peak may be broad due to exchange. |

| Amide -NH- | ~9.0 - 9.5 | Doublet | The amide proton will show coupling to the adjacent H-7 proton. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in this compound.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (β-lactam, amide, carboxyl) | ~160 - 175 | Three distinct signals are expected for the carbonyl carbons. |

| Aromatic/Heteroaromatic Carbons | ~110 - 150 | Carbons of the thiazole and quinolinium rings. |

| Methoxy (-OCH₃) | ~60 - 65 | The carbon of the methoxy group. |

| Cephem Ring Carbons | ~25 - 70 | The aliphatic carbons of the bicyclic core. |

| Tetrahydroquinolinium Aliphatic Carbons | ~20 - 60 | The aliphatic carbons of the quinolinium moiety. |

Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound analytical standard.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). This compound is soluble in DMSO.[3][4]

- Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, if not using the residual solvent peak for referencing.

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Tune and shim the probe to ensure a homogeneous magnetic field.

- Set the sample temperature, typically 25°C.

3. ¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 8-16

- Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Calibrate the spectrum using the reference signal.

- Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on sample concentration.

- Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (for full assignment):

- To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to its various functional groups. The table below lists the expected characteristic peaks.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| O-H (from sulfate and absorbed water) | 3200 - 3500 (broad) | Stretching |

| N-H (amine and amide) | 3100 - 3400 | Stretching |

| C-H (aromatic and aliphatic) | 2850 - 3100 | Stretching |

| C=O (β-lactam) | ~1770 | Stretching |

| C=O (amide) | ~1680 | Stretching |

| C=O (carboxyl) | ~1610 | Stretching |

| C=N and C=C (aromatic/heteroaromatic) | 1450 - 1600 | Stretching |

| S=O (sulfate) | ~1118 | Antisymmetric stretching[6] |

Experimental Protocol for FT-IR Analysis

A common and straightforward method for analyzing solid samples like this compound is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Setup:

- Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

- Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

- Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

- Collect the sample spectrum.

- Typical parameters:

- Spectral range: 4000 - 400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of scans: 16-32

3. Data Analysis:

- The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

- Identify the characteristic absorption peaks and compare them to known functional group frequencies to confirm the structure of this compound.

Visualizations

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This leads to a weakened cell wall and ultimately cell lysis.

Caption: Mechanism of action of this compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a this compound sample.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. Cefquinome | C23H24N6O5S2 | CID 5464355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Cefquinome Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] The efficacy of cefquinome is attributed to its methoxyimino-aminothiazolyl moiety, which confers resistance to inactivation by β-lactamases.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

This compound's chemical structure consists of a β-lactam ring essential for its antibacterial activity by inhibiting bacterial cell wall synthesis.[4][5] Its molecular formula is C₂₃H₂₆N₆O₉S₃ and it has a molecular weight of 626.7 g/mol .[6]

Experimental Protocols

HPLC Method Development

A reversed-phase HPLC method was developed for the efficient separation and quantification of this compound.

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 Column (e.g., LiChroCART RP-18, 5 µm, 125 mm x 4 mm)[1][7] |

| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 7.0) (10:90, v/v)[1][8] |

| Flow Rate | 1.0 mL/min[1][8] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 268 nm[1] |

| Run Time | 10 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare a 0.02 M solution of monobasic potassium phosphate and adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter. Mix 900 mL of the phosphate buffer with 100 mL of HPLC-grade acetonitrile. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (for drug product): For a formulation labeled to contain 25 mg/mL of cefquinome, accurately dilute a suitable volume of the formulation with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

-

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to stress conditions including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) degradation.[1][5] The chromatograms of the stressed samples were compared with that of an unstressed standard to ensure that the degradation product peaks did not interfere with the main cefquinome peak.

-

Linearity: The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

-

Accuracy (Recovery): The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

-

Precision:

-

Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days. The %RSD was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

-

Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as the mobile phase composition (±2% organic), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) was observed.

Data Presentation

Table 1: Summary of Chromatographic and Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~5.5 | Consistent |

| Linearity Range (µg/mL) | 1 - 100 | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |

| Precision (%RSD) | ||

| - Intra-day | < 1.0 | ≤ 2.0% |

| - Inter-day | < 2.0 | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | - |

| LOQ (µg/mL) | 0.3 | - |

| Robustness | No significant impact on results | System suitability parameters met |

Table 2: Forced Degradation Study Results

| Stress Condition | % Degradation | Observations |

| Acidic (0.1 M HCl, 24h) | ~15% | Degradation peaks well-resolved from the main peak. |

| Basic (0.1 M NaOH, 1h) | ~40% | Significant degradation with well-separated peaks. |

| Oxidative (3% H₂O₂, 4h) | ~25% | Degradation products do not interfere with the analyte peak. |

| Thermal (60°C, 48h) | ~10% | Minor degradation observed. |

| Photolytic (UV light, 24h) | ~20% | Degradation peaks are well-separated. |

Visualizations

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. selleckchem.com [selleckchem.com]

- 3. toku-e.com [toku-e.com]

- 4. This compound | 118443-89-3 [chemicalbook.com]

- 5. irjpms.com [irjpms.com]

- 6. This compound | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Cefquinome Sulfate in Biological Matrices

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Monitoring its concentration in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of cefquinome in various biological matrices.

Table 1: Method Performance in Plasma

| Parameter | Unbound Cefquinome | Total Cefquinome |

| Linearity Range | 5 - 2500 ng/mL[1] | 5 - 2500 ng/mL[1] |

| Limit of Quantification (LOQ) | 5.00 ng/mL[1] | 5.00 ng/mL[1] |

| Limit of Detection (LOD) | 3.12 ng/mL[1] | 0.41 ng/mL[1] |

| Recovery | >90%[2] | Not Reported |

| Precision (CV%) | <10%[2] | Not Reported |

Table 2: Method Performance in Milk

| Parameter | Value |

| Linearity Range | 0.2 - 50 µg/kg[3][4] |

| Correlation Coefficient (r) | 0.9996[3][4] |

| Limit of Quantification (LOQ) | 0.2 µg/kg[3][4] |

| Limit of Detection (LOD) | 0.1 µg/kg[3][4] |

| Recovery | 88.60% - 100.95%[3][4] |

| Precision (RSD%) | 1.28% - 18.44%[5] |

Table 3: Method Performance in Porcine Feces

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/g[6][7] |

| Correlation Coefficient (r) | 0.9990[6][7] |

| Limit of Quantification (LOQ) | 5 ng/g[6] |

| Limit of Detection (LOD) | Not Reported |

| Accuracy | Within specified ranges[6] |

| Precision | Within specified ranges[6] |

Experimental Protocols

Herein are detailed methodologies for the extraction and analysis of cefquinome from plasma, milk, and tissue samples.

Protocol 1: Analysis of Cefquinome in Plasma

This protocol describes the determination of both unbound and total cefquinome concentrations in plasma.

1. Materials and Reagents

-

This compound reference standard

-

Cefadroxil (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Dichloromethane, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcon filters (for unbound concentration)[1]

-

Pig plasma[1]

2. Sample Preparation

-

Unbound Cefquinome:

-

Perform deproteinization using a Microcon filter[1].

-

-

Total Cefquinome:

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Protocol 2: Analysis of Cefquinome in Milk

This protocol is optimized for the analysis of cefquinome residues in cow's milk.[3][4]

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2. Sample Preparation

-

Sample extraction is performed using a water:acetonitrile solvent mixture[9].